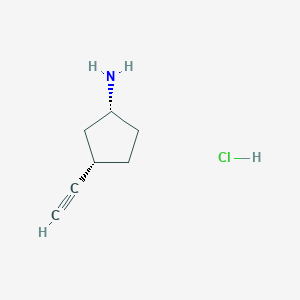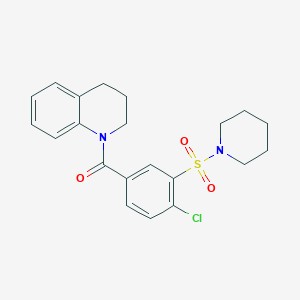![molecular formula C28H22BrF3N2OS B2480308 2-(4-Bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one CAS No. 1022542-72-8](/img/structure/B2480308.png)
2-(4-Bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, including bromination, sulfanylation, and condensation processes. For compounds similar to the one , researchers have developed methodologies involving the formation of heterocyclic structures and incorporating bromophenyl groups through various synthetic routes. For example, the synthesis of pyridine and pyrazolo[3,4-b]pyridine derivatives has been achieved by leveraging reactions that introduce bromophenyl groups into the molecular backbone, indicating a potential pathway for synthesizing compounds with similar structural frameworks (Quiroga et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(4-Bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one often features complex interactions, including hydrogen bonding and π-π interactions, which significantly influence their stability and reactivity. Studies have shown that these interactions can lead to the formation of dimers or more extensive molecular assemblies, which are crucial for understanding the compound's behavior in different environments (Nirmala et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving such compounds typically explore their reactivity towards nucleophiles, electrophiles, and other reagents. For instance, the bromophenyl group can participate in various substitution reactions, potentially leading to new compounds with altered physical or chemical properties. The sulfanyl group also offers sites for further chemical modifications, which can be exploited to synthesize derivatives with specific functionalities (Wangchun Xiang, 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are influenced by the compound's molecular structure. These properties are essential for predicting the compound's behavior in different applications, from materials science to pharmaceuticals. X-ray crystallography and spectroscopic methods are commonly used to determine these properties and provide insights into the compound's stability under various conditions (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties of such a compound, including its reactivity, stability, and interactions with other molecules, are pivotal for its potential applications. Studies often focus on understanding how structural elements like the bromophenyl and sulfanyl groups affect these properties. These insights are critical for tailoring the compound for specific uses, whether in catalysis, as a building block for more complex molecules, or in electronic materials (Martins et al., 1998).
Applications De Recherche Scientifique
Chemical Synthesis and Properties
Synthesis and Characterization : Research has demonstrated the synthesis and characterization of various chemical compounds with structural similarities to the requested compound, focusing on their chemical properties and potential applications. For example, the synthesis and properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing schiff base were investigated, highlighting potential applications in photodynamic therapy due to its solubility and photostability (Öncül, Öztürk, & Pişkin, 2022).
Crystallographic Studies : Crystal structure analysis of related compounds helps in understanding the molecular conformations and intermolecular interactions. For instance, a study on 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione revealed insights into the compound's crystal structure, indicating potential for material science applications (Xiang, 2009).
Biological and Medicinal Applications
Antibacterial Activity : Some derivatives of the requested compound have been explored for their antibacterial properties. For example, a study on pyridine chalcones including similar bromophenyl groups showed strong activity against various bacteria, suggesting potential for developing new antibacterial agents (Jasril et al., 2013).
Potential in Photodynamic Therapy : The photophysical properties of zinc(II) phthalocyanine derivatives with benzenesulfonamide have been studied, indicating their suitability for photocatalytic applications and potential use in photodynamic therapy, an alternative cancer treatment (Öncül, Öztürk, & Pişkin, 2021).
Propriétés
IUPAC Name |
2-(4-bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22BrF3N2OS/c1-27(2)14-24-22(25(35)15-27)13-23(17-3-6-19(29)7-4-17)34(24)20-8-10-21(11-9-20)36-26-12-5-18(16-33-26)28(30,31)32/h3-13,16H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSWLSGKVWEYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=C(C=C3)SC4=NC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)Br)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22BrF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

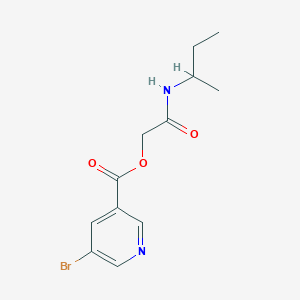

![1,7-dimethyl-3-(4-methylbenzyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480227.png)
![4-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]butanenitrile](/img/structure/B2480228.png)
![N-(3-acetylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2480231.png)
![4-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2480233.png)
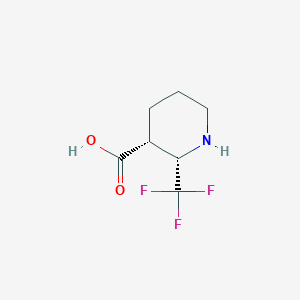
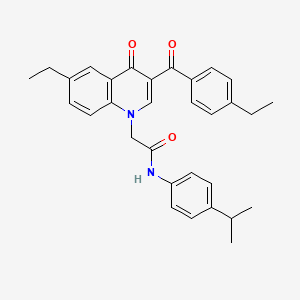
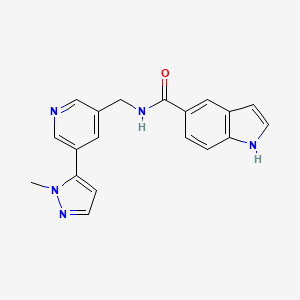
![2-Cyclopropyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2480241.png)
![7-(2,5-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480242.png)
![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2480246.png)
